Regioisomeric Switch: Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine in HIV Inhibition Potency
In a systematic SAR campaign targeting HIV Rev-RRE regulatory complexes, the initial screening hits based on the thieno[2,3-b]pyridine scaffold exhibited only low-micromolar activity. A deliberate migration to the regioisomeric thieno[2,3-c]pyridine ring system led to analogs with single-digit nanomolar potency in both Tat hybrid reporter and HIV infectivity assays, representing an improvement of >100-fold over the original [2,3-b] hits [1]. The unsubstituted carboxamide at the 2-position was found to be essential for activity across both regioisomeric series [1].
| Evidence Dimension | Antiviral potency (HIV Tat hybrid reporter assay EC50) |
|---|---|
| Target Compound Data | Thieno[2,3-b]pyridine scaffold: original hits in low-micromolar range (EC50 ~1–10 μM) |
| Comparator Or Baseline | Thieno[2,3-c]pyridine scaffold: optimized analogs achieved EC50 = 8–10 nM (compounds 4a, 4e) |
| Quantified Difference | >100-fold improvement in potency upon regioisomeric switch from [2,3-b] to [2,3-c] |
| Conditions | Cell-based Tat hybrid reporter assay and HIV-1 U1 replication assay; HIV-1 NL4-3 infectivity assay in Jurkat cells [1] |
Why This Matters
This demonstrates that the thieno[2,3-b]pyridine-2-carboxamide scaffold is not the most potent regioisomer for HIV targets, and procurement decisions for antiviral programs must distinguish between the [2,3-b] and [2,3-c] isomers based on target-specific SAR; the [2,3-b] scaffold serves as a distinct starting point for exploring alternative biological targets where the [2,3-c] isomer may be suboptimal.
- [1] Nakamura RL, et al. Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. Antimicrob Agents Chemother. 2017;61(7):e02366-16. doi:10.1128/AAC.02366-16. View Source
